molecular formula C11H11NO2 B1586358 Methyl 5-methylindole-3-carboxylate CAS No. 227960-12-5

Methyl 5-methylindole-3-carboxylate

Cat. No.: B1586358
CAS No.: 227960-12-5
M. Wt: 189.21 g/mol
InChI Key: ZECAAQDHFZNFPB-UHFFFAOYSA-N
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Description

Methyl 5-methyl-1H-indole-3-carboxylate is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Biochemical Analysis

Biochemical Properties

Methyl 5-methyl-1H-indole-3-carboxylate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins can lead to changes in protein conformation and function, influencing various cellular processes .

Cellular Effects

Methyl 5-methyl-1H-indole-3-carboxylate has significant effects on different types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been found to modulate the activity of key signaling molecules, leading to altered gene expression patterns and metabolic changes. These effects can impact cell proliferation, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of action of methyl 5-methyl-1H-indole-3-carboxylate involves its binding interactions with biomolecules. The compound can bind to specific enzymes, inhibiting or activating their activity. This can lead to changes in gene expression and subsequent cellular responses. Additionally, methyl 5-methyl-1H-indole-3-carboxylate can interact with DNA and RNA, affecting transcription and translation processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of methyl 5-methyl-1H-indole-3-carboxylate can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that methyl 5-methyl-1H-indole-3-carboxylate can degrade over time, leading to a decrease in its biological activity. The compound’s initial effects on cellular processes can be significant, with potential long-term implications .

Dosage Effects in Animal Models

The effects of methyl 5-methyl-1H-indole-3-carboxylate vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced cellular function and improved metabolic activity. At high doses, methyl 5-methyl-1H-indole-3-carboxylate can cause toxic or adverse effects, including cellular damage and impaired metabolic processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects .

Metabolic Pathways

Methyl 5-methyl-1H-indole-3-carboxylate is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can influence the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolites. These effects can impact overall cellular metabolism and energy production .

Transport and Distribution

Within cells and tissues, methyl 5-methyl-1H-indole-3-carboxylate is transported and distributed through specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments. The transport and distribution of methyl 5-methyl-1H-indole-3-carboxylate are crucial for its biological activity and overall effects on cellular function .

Subcellular Localization

The subcellular localization of methyl 5-methyl-1H-indole-3-carboxylate plays a significant role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms ensure that methyl 5-methyl-1H-indole-3-carboxylate exerts its effects in the appropriate cellular context, influencing various biochemical and cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 5-methyl-1H-indole-3-carboxylate can be synthesized through several methods. One common approach involves the esterification of indole-5-carboxylic acid . Another method includes the reaction of 5-bromo-1H-indole with pyridine and trichloroacetyl chloride in anhydrous tetrahydrofuran (THF) at 0°C, followed by warming to room temperature and stirring overnight . Additionally, microwave-assisted synthesis using palladium-catalyzed intramolecular oxidative coupling of anilines has been reported .

Industrial Production Methods: Industrial production methods for Methyl 5-methylindole-3-carboxylate typically involve large-scale esterification reactions. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-methyl-1H-indole-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. It can participate in Friedel-Crafts alkylation, cross dehydrogenative coupling reactions, and the preparation of diphenylsulfonium ylides .

Common Reagents and Conditions: Common reagents used in these reactions include palladium catalysts, trichloroacetyl chloride, and pyridine. Reaction conditions often involve anhydrous solvents like THF and controlled temperatures ranging from 0°C to room temperature .

Major Products Formed: The major products formed from these reactions include various substituted indole derivatives, which can be further utilized in the synthesis of biologically active compounds and pharmaceuticals .

Scientific Research Applications

Methyl 5-methyl-1H-indole-3-carboxylate has numerous scientific research applications. It is used as a reactant in the biosynthesis of inhibitors of protein kinases, metal-free Friedel-Crafts alkylation, and the preparation of indirubin derivatives . Additionally, it is employed in the synthesis of aminoindolylacetates and other biologically active molecules . Its diverse applications make it a valuable compound in medicinal chemistry, drug discovery, and organic synthesis.

Comparison with Similar Compounds

Methyl 5-methyl-1H-indole-3-carboxylate can be compared with other indole derivatives such as methyl indole-5-carboxylate, ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate, and methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate These compounds share similar core structures but differ in their substituents, leading to variations in their chemical properties and biological activities

Properties

IUPAC Name

methyl 5-methyl-1H-indole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-7-3-4-10-8(5-7)9(6-12-10)11(13)14-2/h3-6,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZECAAQDHFZNFPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC=C2C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80374953
Record name Methyl 5-methyl-1H-indole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80374953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

227960-12-5
Record name Methyl 5-methyl-1H-indole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80374953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 227960-12-5
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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